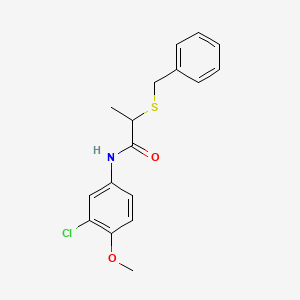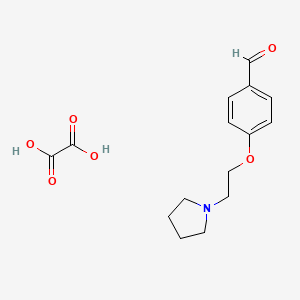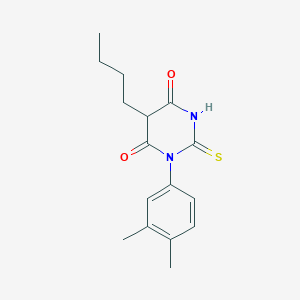![molecular formula C30H31N3O7 B4100550 Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B4100550.png)
Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate
Overview
Description
Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester, an imidazolidinone ring, and a dimethoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of 3,4-dimethoxyphenylacetic acid, which is then converted into its corresponding acid chloride using thionyl chloride. This intermediate is reacted with an appropriate amine to form the amide linkage. The resulting compound is then cyclized to form the imidazolidinone ring. Finally, the benzoate ester is introduced through esterification with ethanol in the presence of an acid catalyst .
Chemical Reactions Analysis
Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acids and amines
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Research has shown that the compound exhibits biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties. These activities make it a potential candidate for drug development.
Medicine: Due to its biological activities, the compound is being investigated for its potential therapeutic applications, including the treatment of inflammatory diseases and infections.
Industry: The compound’s chemical reactivity makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory mediators. Additionally, its antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with signaling pathways related to inflammation and oxidative stress .
Comparison with Similar Compounds
Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate can be compared with other similar compounds such as:
Ethyl 3-amino-4-([2-(3,4-dimethoxyphenyl)ethyl]amino)benzoate: This compound shares a similar benzoate ester structure but differs in the presence of an amino group instead of the imidazolidinone ring.
2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}benzoate: This compound has a similar dimethoxyphenyl group but differs in the overall structure and functional groups.
3,4-Dimethoxybenzyl alcohol: This compound contains the dimethoxyphenyl group but lacks the ester and imidazolidinone functionalities.
The uniqueness of this compound lies in its combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 4-[[2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O7/c1-4-40-29(36)21-11-13-22(14-12-21)31-27(34)19-24-28(35)33(23-8-6-5-7-9-23)30(37)32(24)17-16-20-10-15-25(38-2)26(18-20)39-3/h5-15,18,24H,4,16-17,19H2,1-3H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBOSNSKIILRCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4100470.png)
![N-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-phenylethanamine;hydrochloride](/img/structure/B4100476.png)
![N-(3-methoxypropyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4100498.png)
![10-(biphenyl-4-yl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4100499.png)
![(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B4100506.png)
![3-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-1-(3-CHLORO-4-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4100507.png)


![3-[4-(2-CHLOROPHENYL)PIPERAZINO]-1-(3-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4100522.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4100528.png)
![3,4-bis{[(3-ethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4100537.png)

![4-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B4100543.png)

